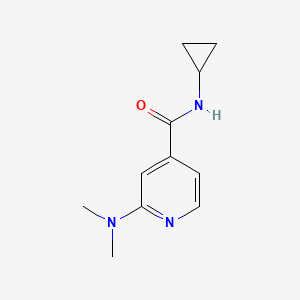
2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile, also known as MPPC, is a chemical compound that has attracted interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridine derivatives and has a molecular formula of C17H21N3O. In
Mechanism of Action
The mechanism of action of 2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways in the body. 2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in the degradation of extracellular matrix proteins. This inhibition can lead to the prevention of cancer cell invasion and metastasis. 2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile has also been shown to inhibit the activation of nuclear factor kappa B, which is a transcription factor that regulates inflammation and immune responses.
Biochemical and Physiological Effects:
2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile can induce apoptosis in cancer cells and protect neurons against oxidative stress. In vivo studies have shown that 2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile can inhibit tumor growth and reduce inflammation in animal models of cancer and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile in lab experiments is that it is a relatively stable compound that can be easily synthesized in high yield and purity. 2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile also has a low toxicity profile, which makes it a safe compound to use in in vitro and in vivo studies. However, one limitation of using 2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways or enzymes.
Future Directions
For research on 2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile include investigating its use in combination with other anti-cancer agents and exploring its potential use in the treatment of neurodegenerative diseases.
Synthesis Methods
The synthesis of 2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile involves the reaction of 2-methyl-6-nitropyridine-3-carboxylic acid with 4-methylpiperidine-1-carbonyl chloride in the presence of a base such as triethylamine. The resulting compound is then treated with sodium cyanide to yield 2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile. This method has been reported in the literature and has been successfully used to produce 2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile in high yield and purity.
Scientific Research Applications
2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile has been investigated for its potential therapeutic applications in various fields of research. One of the most promising applications of 2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile is in the treatment of cancer. Studies have shown that 2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile has anti-tumor activity and can induce apoptosis in cancer cells. 2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile has also been investigated for its potential use as a neuroprotective agent. It has been shown to protect neurons against oxidative stress and reduce inflammation in the brain.
properties
IUPAC Name |
2-methyl-6-(4-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-10-5-7-17(8-6-10)14(18)13-4-3-12(9-15)11(2)16-13/h3-4,10H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDATCDIVHEDEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NC(=C(C=C2)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-bromophenyl)ethyl]methanesulfonamide](/img/structure/B7558403.png)



![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 3-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoate](/img/structure/B7558428.png)
![N-{2-[2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-oxoquinazolin-3(4H)-yl]ethyl}acetamide](/img/structure/B7558430.png)
![4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide](/img/structure/B7558433.png)
![N-(2-oxoazepan-3-yl)-2-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]acetamide](/img/structure/B7558435.png)

![Azepan-1-yl-[2-(dimethylamino)pyridin-4-yl]methanone](/img/structure/B7558455.png)
![5-bromo-N-methyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide](/img/structure/B7558461.png)
![N-[1-oxo-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidin-1-yl]propan-2-yl]thiophene-2-carboxamide](/img/structure/B7558473.png)

![2-Bicyclo[2.2.1]heptanyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7558490.png)